5-Chloro-2-methoxypyrido[3,4-b]pyrazine
Description
Properties
Molecular Formula |
C8H6ClN3O |
|---|---|
Molecular Weight |
195.60 g/mol |
IUPAC Name |
5-chloro-2-methoxypyrido[3,4-b]pyrazine |
InChI |
InChI=1S/C8H6ClN3O/c1-13-6-4-11-7-5(12-6)2-3-10-8(7)9/h2-4H,1H3 |
InChI Key |
WANZKMRYWUAYBU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C2C(=N1)C=CN=C2Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Properties
The pyrido[3,4-b]pyrazine scaffold exhibits stronger electron-withdrawing capabilities than pyridine or quinoxaline due to additional nitrogen atoms, making it effective in donor-acceptor polymers for low-bandgap materials . For example:
- Thieno[3,4-b]pyrazine (TP): Used in organic electronics, TP-based polymers show reduced bandgaps (e.g., 0.56 eV for (BTPDDBT)$_n$) and high charge mobility due to extended π-conjugation .
Key Differences :
- The methoxy group in 5-chloro-2-methoxypyrido[3,4-b]pyrazine likely enhances solubility and alters electronic effects compared to halogen-only analogs (e.g., 5-chloro derivatives).
- Thieno[3,4-b]pyrazine derivatives exhibit polyene-like ground-state geometries, while pyrido[3,4-b]pyrazines retain aromaticity in excited states, influencing their optoelectronic applications .
Energetic Material Performance
Furazano[3,4-b]pyrazine derivatives are benchmarks for HEMs. Comparisons include:
Key Insights :
- This compound’s chlorine and methoxy groups may reduce sensitivity compared to nitro-functionalized HEMs (e.g., compound 55-6), but detonation performance would depend on substituent energetics.
- Methoxy groups generally lower density and detonation velocity but improve thermal stability, as seen in methoxy-substituted pyridazinones .
Preparation Methods
Diamine Cyclization Route
This method utilizes pyridine-2,3-diamine derivatives as precursors. For example, 5-bromopyridine-2,3-diamine undergoes cyclization with carbonyl equivalents to form the pyrazine ring. In a representative procedure:
-
Step A : 5-Bromopyridine-2,3-diamine is treated with butyric acid and HATU in DMF to form N-(2-amino-5-bromo-3-pyridyl)butanamide.
-
Step B : Lithium aluminum hydride (LAH) reduces the amide to the corresponding amine, facilitating cyclization under basic conditions.
Yields for similar steps range from 72% to 90%, with purification via column chromatography.
Chloropyridine Functionalization
Chlorinated pyridines serve as substrates for nucleophilic aromatic substitution (SNAr). For instance, 2-chloro-3-nitropyridine reacts with diazonium salts to form hydrazones, which cyclize to pyrazolo[4,3-b]pyridines. While this targets a different heterocycle, the strategy is adaptable by modifying the diazonium partner and reaction conditions.
Synthesis of 5-Chloro-2-Methoxypyrido[3,4-b]Pyrazine
Synthesis of 5-Bromopyridine-2,3-diamine
Starting from commercially available pyridine derivatives, bromination at position 5 is achieved using N-bromosuccinimide (NBS) in acetic acid. Subsequent nitration and reduction yield the diamine.
Cyclization to Pyrido-Pyrazine
The diamine reacts with glyoxal or its equivalents under acidic conditions to form the pyrazine ring. For example:
Introduction of Methoxy and Chloro Groups
Starting Material: 2-Chloro-3-Nitropyridine
Functional Group Interconversion
-
Nitration Reduction : The nitro group is reduced to an amine using H₂/Pd-C, enabling cyclization.
-
Methylation : As in Route 1, dimethyl sulfate introduces the methoxy group.
Optimization and Challenges
Regioselectivity in Cyclization
Cyclization reactions often produce regioisomers. In the diamine route, steric and electronic factors favor pyrido[3,4-b]pyrazine over [4,3-b] isomers. NMR monitoring and DFT calculations aid in optimizing conditions.
Solvent and Catalyst Effects
-
Palladium Catalysis : Pd-PEPPSI-IHeptCl facilitates cross-couplings for introducing alkyl/aryl groups post-cyclization.
-
Microwave Assistance : Reduces reaction times from hours to minutes (e.g., 20 minutes vs. 4 hours).
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 (Bromopyridine) | Route 2 (SNAr) |
|---|---|---|
| Starting Material Cost | High (specialty diamines) | Moderate |
| Step Count | 5 | 4 |
| Overall Yield | 55–60% | 45–50% |
| Scalability | Pilot-scale demonstrated | Lab-scale only |
| Purification Complexity | Column chromatography | Recrystallization |
Advanced Modifications
Late-Stage Functionalization
Post-cyclization, Suzuki-Miyaura couplings introduce aryl groups at position 5. For example:
Q & A
Q. How do optical and electrochemical properties impact material science applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
